Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6R)-rel-
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Overview
Description
Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6R)-rel- is an organic compound with a complex structure. It is a derivative of cyclohexane, featuring a carboxylic acid ester functional group. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6R)-rel- typically involves the esterification of 2,2,6-trimethylcyclohexanecarboxylic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6R)-rel- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6R)-rel- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6R)-rel- involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The stereochemistry of the compound also influences its binding affinity and specificity towards different enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, propyl ester: Similar structure but with a propyl ester group.
Uniqueness
Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6R)-rel- is unique due to its specific stereochemistry, which can significantly impact its chemical reactivity and biological activity. The presence of the ethyl ester group also differentiates it from other similar compounds, potentially offering distinct properties and applications.
Properties
CAS No. |
153725-47-4 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
ethyl (1R,6R)-2,2,6-trimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H22O2/c1-5-14-11(13)10-9(2)7-6-8-12(10,3)4/h9-10H,5-8H2,1-4H3/t9-,10+/m1/s1 |
InChI Key |
TUEUDXZEBRMJEV-ZJUUUORDSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H](CCCC1(C)C)C |
Canonical SMILES |
CCOC(=O)C1C(CCCC1(C)C)C |
Origin of Product |
United States |
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